molecular formula C7H9BN2O3 B13887370 [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid

Cat. No.: B13887370
M. Wt: 179.97 g/mol
InChI Key: MBIMDPWJQLHSMU-UHFFFAOYSA-N
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Description

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid is a boronic acid derivative with the molecular formula C7H9BN2O3 This compound is of significant interest in various fields of chemistry and biology due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid typically involves the reaction of 5-(methylcarbamoyl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or boronate ester. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various arylated products .

Scientific Research Applications

[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Methylcarbamoyl)pyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological molecules are required .

Properties

Molecular Formula

C7H9BN2O3

Molecular Weight

179.97 g/mol

IUPAC Name

[5-(methylcarbamoyl)pyridin-2-yl]boronic acid

InChI

InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-3-6(8(12)13)10-4-5/h2-4,12-13H,1H3,(H,9,11)

InChI Key

MBIMDPWJQLHSMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)C(=O)NC)(O)O

Origin of Product

United States

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